molecular formula C24H18N4Na2O7S2 B12802045 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt CAS No. 6330-82-1

1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt

Cat. No.: B12802045
CAS No.: 6330-82-1
M. Wt: 584.5 g/mol
InChI Key: NRADSJPKTBQUOF-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. This compound is characterized by its naphthalene backbone, which is substituted with sulfonic acid groups and an azo linkage, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl amine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.

    Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used for the diazotization and coupling reactions.

    Continuous Flow Systems: For sulfonation and neutralization, continuous flow systems are employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Products with substituted functional groups replacing the sulfonic acid groups.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.

    Industry: Utilized in the production of dyes for textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,3-naphthalenedisulfonic acid
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
  • 8-Amino-1,3,6-naphthalenetrisulfonic acid

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both azo and sulfonic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility and vibrant coloration, making it particularly valuable in dye synthesis and other industrial applications.

Properties

CAS No.

6330-82-1

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;7-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-14-10-18(26-24(29)15-2-5-17(25)6-3-15)8-9-22(14)28-27-19-7-4-16-11-20(36(30,31)32)13-23(21(16)12-19)37(33,34)35;;/h2-13H,25H2,1H3,(H,26,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

NRADSJPKTBQUOF-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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